molecular formula C15H20O4 B097889 Hydroxyperezone CAS No. 16981-83-2

Hydroxyperezone

Cat. No.: B097889
CAS No.: 16981-83-2
M. Wt: 264.32 g/mol
InChI Key: QBLNXRHAHZPPDO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cubicin, also known as daptomycin, is a lipopeptide antibiotic used to treat systemic and life-threatening infections caused by Gram-positive organisms. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Cubicin is used to treat complicated skin and skin structure infections, Staphylococcus aureus bloodstream infections, and right-sided infective endocarditis .

Preparation Methods

Cubicin is synthesized through a complex process involving the fermentation of the bacterium Streptomyces roseosporus. The fermentation broth is then subjected to several purification steps, including solvent extraction, precipitation, and chromatography, to isolate daptomycin. The final product is a lyophilized powder that is reconstituted with a suitable solvent for intravenous administration .

Chemical Reactions Analysis

Cubicin undergoes several types of chemical reactions, including:

    Oxidation: Daptomycin can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the structure of daptomycin, potentially altering its biological activity.

    Substitution: Daptomycin can undergo substitution reactions, where functional groups are replaced by other groups, affecting its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cubicin has a wide range of scientific research applications:

Mechanism of Action

Cubicin exerts its effects by disrupting the bacterial cell membrane. It binds to the membrane in a calcium-dependent manner, causing rapid depolarization. This loss of membrane potential inhibits essential processes such as protein, DNA, and RNA synthesis, leading to bacterial cell death. The primary molecular targets are the cell membrane phospholipids, and the pathway involves the formation of membrane pores that allow ion leakage .

Comparison with Similar Compounds

Cubicin is unique among antibiotics due to its specific mechanism of action and its efficacy against resistant Gram-positive bacteria. Similar compounds include:

    Vancomycin: Another antibiotic used to treat Gram-positive infections, but with a different mechanism of action involving inhibition of cell wall synthesis.

    Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.

    Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a longer half-life.

Cubicin’s ability to disrupt the cell membrane and its effectiveness against resistant strains make it a valuable addition to the antibiotic arsenal .

Properties

CAS No.

16981-83-2

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2,5-dihydroxy-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H20O4/c1-8(2)6-5-7-9(3)11-14(18)12(16)10(4)13(17)15(11)19/h6,9,16,19H,5,7H2,1-4H3/t9-/m1/s1

InChI Key

QBLNXRHAHZPPDO-SECBINFHSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C)O

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O

Synonyms

hydroxyperezone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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